4-(2-Chloro-3-thienyl)-benzoic acid
Description
4-(2-Chloro-3-thienyl)-benzoic acid is a benzoic acid derivative featuring a 2-chloro-3-thienyl substituent at the para position of the aromatic ring. The compound combines the carboxylic acid functionality of benzoic acid with the electron-withdrawing chloro group and sulfur-containing thiophene ring. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a pharmacophore or intermediate) and materials science.
Properties
Molecular Formula |
C11H7ClO2S |
|---|---|
Molecular Weight |
238.69 g/mol |
IUPAC Name |
4-(2-chlorothiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C11H7ClO2S/c12-10-9(5-6-15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
InChI Key |
RYXAMPXWHMVMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences between 4-(2-Chloro-3-thienyl)-benzoic acid and analogous compounds identified in the literature:
Key Observations :
- The thienyl group in the target compound introduces sulfur heteroatoms, which may enhance π-π stacking interactions compared to purely aromatic substituents (e.g., phenyl or benzoyl groups) .
- Chlorine positioning significantly alters electronic effects. For example, the 3-chloro-2-hydroxyphenyl analog () combines halogen and hydroxyl groups, enabling hydrogen bonding, whereas the target compound’s chloro-thienyl group prioritizes steric bulk and lipophilicity.
Physicochemical Properties
Limited data on the target compound’s properties necessitate comparisons with structurally related analogs:
Analysis :
- The methyl-thiazole analog () has a lower molecular weight (219.26 g/mol) and a well-defined melting point (~140°C), suggesting higher crystallinity than the target compound.
- The chlorobenzoyl derivative () exhibits higher solubility in organic solvents, likely due to the benzoyl group’s planar structure enhancing intermolecular interactions.
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